Product packaging for 4-Chloro-2-phenylbenzo[d]oxazole(Cat. No.:)

4-Chloro-2-phenylbenzo[d]oxazole

Cat. No.: B12847277
M. Wt: 229.66 g/mol
InChI Key: CQHBSBYICUPARG-UHFFFAOYSA-N
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Description

Reactivity of the Chloro Group at Position 4

The chlorine atom at the 4-position of the benzoxazole (B165842) ring is the primary site of reactivity, enabling a range of substitution and coupling reactions.

Aromatic rings, typically nucleophilic, can undergo nucleophilic aromatic substitution (SNAr) when substituted with electron-withdrawing groups. wikipedia.org In SNAr reactions, a nucleophile displaces a leaving group, such as a halide, on the aromatic ring. wikipedia.org The presence of these activating groups makes the aromatic ring electron-poor and susceptible to attack by a nucleophile. masterorganicchemistry.com This reaction proceeds via a two-step addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The stability of this intermediate is enhanced by the presence of electron-withdrawing groups. wikipedia.org

In the case of 4-chloro-2-phenylbenzo[d]oxazole, the chloro group can be displaced by various nucleophiles. For instance, it can react with amines, thiols, or alkoxides to form new derivatives. smolecule.com The benzoxazole ring itself acts as a moderate electron-withdrawing group, facilitating the SNAr reaction. The rate of these reactions can be significantly enhanced by using polar aprotic solvents like DMSO, which effectively solvate the cations while leaving the "naked" anionic nucleophile highly reactive. gaylordchemical.com

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions

NucleophileProduct
Amines4-Amino-2-phenylbenzo[d]oxazole derivatives
Thiols4-Thio-2-phenylbenzo[d]oxazole derivatives
Alkoxides4-Alkoxy-2-phenylbenzo[d]oxazole derivatives

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. organic-chemistry.org The chloro group at the 4-position of this compound serves as an effective handle for these transformations.

The Suzuki-Miyaura coupling reaction is a versatile method for creating carbon-carbon bonds by reacting an aryl halide with an organoboron compound, typically a boronic acid, in the presence of a palladium catalyst and a base. kochi-tech.ac.jp This reaction is widely used due to its tolerance of a wide range of functional groups and the stability of the reagents. kochi-tech.ac.jp The catalytic cycle involves the oxidative addition of the palladium catalyst to the aryl halide, followed by transmetalation with the boronic acid and reductive elimination to yield the cross-coupled product. kochi-tech.ac.jp

This compound can undergo Suzuki-Miyaura coupling with various arylboronic acids to introduce new aryl groups at the 4-position. rsc.org The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and selectivity. vu.nl For instance, the use of bulky electron-rich phosphine (B1218219) ligands can enhance the catalytic activity for the coupling of aryl chlorides. organic-chemistry.org

Table 2: Examples of Suzuki-Miyaura Coupling Reactions

Arylboronic AcidProduct
Phenylboronic acid4,2-Diphenylbenzo[d]oxazole
4-Methoxyphenylboronic acid4-(4-Methoxyphenyl)-2-phenylbenzo[d]oxazole
3-Chlorophenylboronic acid4-(3-Chlorophenyl)-2-phenylbenzo[d]oxazole

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org While traditionally requiring anhydrous and anaerobic conditions, modern protocols have been developed that are less stringent. organic-chemistry.org This methodology has been successfully applied to the synthesis of various heterocyclic compounds, including oxazoles. nih.govresearchgate.net

The chloro group of this compound can be coupled with terminal alkynes via the Sonogashira reaction to introduce an alkynyl moiety at the 4-position. This reaction expands the synthetic utility of the parent compound, allowing for the creation of extended π-systems and precursors for further transformations. However, the presence of certain functional groups on the quinazoline (B50416) ring, such as a trichloromethyl group, can sometimes lead to side reactions and complicate the outcome. researchgate.net

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. libretexts.org This reaction is of great significance in medicinal and materials chemistry for the synthesis of arylamines. organic-chemistry.org The catalytic system typically consists of a palladium precursor and a phosphine ligand, with a base to facilitate the reaction. libretexts.org A variety of amines, including primary and secondary, can be used as coupling partners. libretexts.org

This compound can be subjected to Buchwald-Hartwig amination to introduce a wide range of amino groups at the 4-position. The choice of ligand and reaction conditions is critical for achieving efficient coupling. rsc.org For instance, sterically hindered and electron-rich ligands often prove effective for the amination of aryl chlorides. organic-chemistry.org This reaction provides a direct route to N-arylated benzoxazole derivatives, which are of interest for their potential biological activities. researchgate.netarabjchem.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H8ClNO B12847277 4-Chloro-2-phenylbenzo[d]oxazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H8ClNO

Molecular Weight

229.66 g/mol

IUPAC Name

4-chloro-2-phenyl-1,3-benzoxazole

InChI

InChI=1S/C13H8ClNO/c14-10-7-4-8-11-12(10)15-13(16-11)9-5-2-1-3-6-9/h1-8H

InChI Key

CQHBSBYICUPARG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(O2)C=CC=C3Cl

Origin of Product

United States

Synthetic Methodologies for 4 Chloro 2 Phenylbenzo D Oxazole

Classical Cyclocondensation Routes to the Benzoxazole (B165842) Core

Traditional methods for constructing the benzoxazole scaffold have long been the cornerstone of its synthesis. These routes typically involve the condensation of two key components to form the oxazole (B20620) ring fused to a benzene (B151609) ring, a process known as cyclocondensation.

The most prevalent and direct classical approach to synthesizing benzoxazoles, including the 4-chloro-2-phenyl derivative, begins with an appropriately substituted ortho-aminophenol. ijpbs.comdergipark.org.tr For the title compound, the specific starting material is 4-chloro-2-aminophenol. In a typical procedure, this precursor undergoes a condensation reaction with a benzaldehyde (B42025) derivative. This initial step forms a Schiff base (or anil) intermediate, which is then cyclized in a subsequent step to yield the final benzoxazole product. mdpi.com

A general synthesis scheme starts with the reaction of a substituted 2-aminophenol (B121084) with an aldehyde in a suitable solvent, often with heating. dergipark.org.trmdpi.com For instance, a common method involves refluxing 4-chloro-2-aminophenol and benzaldehyde in anhydrous ethanol (B145695). mdpi.com This reaction sets the stage for the crucial ring-closing step.

Beyond aldehydes, carboxylic acids and their derivatives, such as acid chlorides or esters, are widely used to provide the C2 carbon of the benzoxazole ring. researchgate.netorganic-chemistry.orgsemanticscholar.org The direct condensation of an o-aminophenol with a carboxylic acid, like benzoic acid, is a common pathway that requires a promoter or high temperatures to facilitate the dehydration and subsequent cyclization. ijpbs.comorganic-chemistry.org

Various reagents have been developed to promote this reaction under milder conditions. These include condensing agents like polyphosphoric acid (PPA) or the use of microwave irradiation to accelerate the process. ijpbs.com The choice of reagent can influence reaction times and yields significantly.

Table 1: Reagents for Benzoxazole Synthesis from o-Aminophenols and Carboxylic Acids
Reagent/ConditionDescriptionReference
Polyphosphoric Acid (PPA)Acts as both a catalyst and a dehydrating agent at high temperatures (e.g., 150°C). ijpbs.com
Lawesson's ReagentUsed in solvent-free, microwave-assisted synthesis to efficiently promote cyclization. organic-chemistry.org
p-Toluenesulfonic Acid (p-TsOH)An organocatalyst used with activating agents under microwave irradiation. researchgate.netorganic-chemistry.org
Zinc TriflatesA Lewis acid catalyst used for one-pot synthesis from 2-aminophenol and aldehydes in refluxing ethanol. researchgate.net

When an aldehyde is used as the starting material, the intermediate Schiff base must undergo an oxidative cyclization to form the aromatic benzoxazole ring. mdpi.com This is a critical step that introduces the final double bond within the oxazole moiety. A variety of oxidizing agents can accomplish this transformation.

For the synthesis of 2-phenyl-benzoxazole derivatives, a common and effective oxidant is 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ). mdpi.com The reaction is typically performed in a solvent like dichloromethane (B109758) at room temperature. mdpi.com Other hypervalent iodine reagents, such as iodobenzene (B50100) diacetate, have also been successfully employed for the oxidative intramolecular cyclization of phenolic Schiff's bases to afford 2-substituted benzoxazoles. nih.gov

Advanced Synthetic Strategies Employing Transition Metal Catalysis

Modern synthetic chemistry has introduced powerful methods for forming heterocyclic rings using transition metal catalysts. These reactions often offer higher efficiency, milder conditions, and broader substrate scope compared to classical methods.

Palladium catalysis is a versatile tool for constructing C-N bonds, a key step in the formation of many nitrogen-containing heterocycles. nih.gov In the context of benzoxazole synthesis, palladium-catalyzed methods can be employed for the intramolecular cyclization of suitable precursors. One such strategy involves the tandem C-H functionalization and C-N bond formation of a biaryl amide substrate. nih.gov While often applied to carbazole (B46965) synthesis, the underlying principle of palladium-catalyzed intramolecular amination is adaptable. nih.gov Another relevant approach is the palladium-catalyzed carbonylative synthesis, where an aryl bromide, carbon monoxide, and an amino alcohol are coupled and cyclized to form related oxazoline (B21484) structures, demonstrating the power of palladium in building such ring systems. nih.gov

Copper-catalyzed reactions have emerged as a highly effective and economical alternative for synthesizing benzoxazoles. beilstein-journals.org A prominent method is the copper-catalyzed intramolecular O-arylation of N-(2-halophenyl)benzamides. researchgate.net This approach is versatile, tolerating iodo, bromo, and even the less reactive chloro substituents on the phenyl ring. researchgate.net

Another advanced copper-mediated strategy involves the hydroamination of alkynones with 2-aminophenols. rsc.org For example, the synthesis of 5-Chloro-2-phenylbenzo[d]oxazole, an isomer of the title compound, was achieved in 83% yield using this method. rsc.org These reactions showcase the utility of copper in facilitating the critical C-O or C-N bond-forming events that lead to the benzoxazole core. beilstein-journals.orgrsc.org

Cobalt-Catalyzed Cross-Coupling Methods

Cobalt-catalyzed intramolecular cross-coupling reactions provide an effective route for the synthesis of benzoxazole derivatives. This method involves the cyclization of precursors like N-(2-bromophenyl)benzamides. The use of a cobalt(II) complex, such as Co(acac)₂·2H₂O with a 1,10-phenanthroline (B135089) ligand, in the presence of a base like potassium carbonate (K₂CO₃), facilitates the formation of the benzoxazole ring system. researchgate.netpsu.edu These reactions are typically conducted in a solvent like dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures, for instance, 110 °C, and are notably air-stable. researchgate.netpsu.edu The protocol is general and can be applied to a range of substituted precursors, affording the desired benzoxazole products in moderate to high yields. researchgate.netpsu.edu

The catalytic cycle is proposed to involve the reaction of the cobalt complex with the substrate in the presence of a base, followed by oxidative addition and subsequent reductive elimination to form the C-O bond and regenerate the catalyst. researchgate.net While cobalt is a cheaper and more abundant alternative to precious metals like palladium, research in cobalt-catalyzed arylcarbon-heteroatom cross-couplings is still developing. psu.edu

Table 1: Cobalt-Catalyzed Intramolecular C-O Cross-Coupling of Substituted N-(2-Bromophenyl)benzamides
EntrySubstrateTime (h)Product Yield (%)
1N-(2-Bromophenyl)benzamide2497
2N-(2-Bromo-4-methylphenyl)benzamide3038
3N-(2-Bromo-5-methylphenyl)benzamide3033
4N-(2-Bromo-4-chlorophenyl)benzamide2470
5N-(2-Bromo-4-methoxyphenyl)benzamide2656
6N-(5-Bromo-2,4-dimethylphenyl)benzamide2685
7N-(2-Bromo-5-nitrophenyl)benzamide3059
8N-(2-Bromophenyl)-4-methoxybenzamide2095

Reaction conditions: N-(2-Bromophenyl)benzamide (0.5 mmol), Co(acac)₂·2H₂O (10 mol%), 1,10-phenanthroline (20 mol%), and K₂CO₃ (1.0 mmol) were stirred at 110 °C in DMSO (1 mL) under air. researchgate.net

Functionalization Strategies for the 4-Chloro Moiety or Precursors

The introduction of a chlorine atom at the 4-position of the 2-phenylbenzo[d]oxazole scaffold can be achieved either by direct halogenation of the pre-formed benzoxazole ring or by starting with an appropriately halogenated precursor.

Regioselective Halogenation Post-Cyclization

Direct and regioselective halogenation of 2-substituted benzoxazoles at the C4 position is a challenging but achievable transformation. While methods for halogenation at other positions are more common, specific conditions can favor C4 substitution. For instance, palladium-catalyzed C-H functionalization has been explored for the regioselective halogenation of related heterocyclic systems like 3-phenyl-2H-benzo[b] nih.govresearchgate.netoxazin-2-ones. nih.govrsc.org In these cases, a directing group, such as the nitrogen atom within the heterocyclic ring, guides the halogenating agent to a specific ortho-position. nih.govrsc.org This strategy, often assisted by microwave irradiation to reduce reaction times, utilizes inexpensive and readily available halogen sources like N-halosuccinimides. nih.govrsc.org Although not directly demonstrated for 4-chloro-2-phenylbenzo[d]oxazole in the provided context, this principle of directed C-H activation presents a potential pathway.

Synthesis from Halogenated ortho-Aminophenols

A more direct and widely used method for preparing this compound involves the condensation reaction of a halogenated ortho-aminophenol with a suitable benzoyl derivative. Specifically, the reaction of 2-amino-3-chlorophenol (B1288307) with benzaldehyde or a benzoyl halide serves as a key step. This approach ensures the chlorine atom is precisely positioned on the resulting benzoxazole ring.

Various catalytic systems and reaction conditions have been developed to promote this condensation. For instance, the reaction can be carried out using traditional acid catalysts or by employing modern, more efficient methods. One such method involves a copper-catalyzed hydroamination of alkynones with 2-aminophenols, which has been shown to produce a variety of functionalized benzoxazole derivatives in good yields. rsc.org Another approach utilizes a one-pot reaction of o-aminophenols and benzaldehydes assisted by potassium cyanide. benthamscience.com

Table 2: Synthesis of 5-Chloro-2-phenylbenzo[d]oxazole from 2-Amino-4-chlorophenol (B47367) and Benzaldehyde
Catalyst/ConditionsTemperature (°C)Time (min)Conversion (%)
[CholineCl][oxalic acid]1001575
[CholineCl][oxalic acid]1101582
[CholineCl][oxalic acid]1201588
[CholineCl][oxalic acid]1301594
[CholineCl][oxalic acid]1401594

Reaction conditions: 2-amino-4-chlorophenol (1.0 mmol), benzaldehyde (1.0 mmol), and [CholineCl][oxalic acid] (10 mol%) under microwave irradiation. mdpi.com

Green Chemistry Approaches and Sustainable Synthesis

In recent years, there has been a significant shift towards developing more environmentally friendly and sustainable methods for the synthesis of benzoxazoles, including this compound. These approaches aim to minimize waste, reduce the use of hazardous materials, and improve energy efficiency.

Catalyst-Free or Environmentally Benign Conditions

The synthesis of 2-substituted benzoxazoles can be achieved under catalyst-free and solvent-free conditions, often with the aid of microwave irradiation. researchgate.net This method involves the direct coupling of carboxylic acids with 2-aminophenol. researchgate.net The high temperatures generated by microwave energy can facilitate the condensation reaction without the need for a catalyst, which simplifies the workup procedure and reduces chemical waste. researchgate.net

Furthermore, the use of environmentally benign catalysts is a cornerstone of green chemistry. For instance, fly ash, a waste by-product from coal combustion, has been utilized as a green catalyst for the synthesis of 2-phenyl substituted benzoxazoles. nih.gov The primary components of fly ash, which include metal oxides like SiO₂, Al₂O₃, Fe₂O₃, CaO, and MgO, can catalyze the condensation reaction. nih.gov Another approach involves using a Brønsted acidic ionic liquid gel as a recyclable, heterogeneous catalyst under solvent-free conditions, offering high yields and easy catalyst recovery. nih.govacs.org Deep eutectic solvents (DES), which are mixtures of natural and inexpensive components, have also been employed as green reaction media and catalysts. researchgate.net

Microwave-Assisted and Ultrasound-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. organic-chemistry.orgrsc.org The synthesis of 2-substituted benzoxazoles from carboxylic acids and 2-aminophenol can be efficiently carried out under solvent-free microwave irradiation. organic-chemistry.org Lawesson's reagent has also been used as an efficient promoter in the microwave-assisted synthesis of benzoxazoles from carboxylic acids. organic-chemistry.org This method offers a rapid and efficient route to these heterocyclic compounds. organic-chemistry.org

Ultrasound-assisted synthesis is another green chemistry technique that utilizes the energy of ultrasonic waves to enhance chemical reactivity. This method has been successfully applied to the synthesis of benzoxazole derivatives from o-aminocardanol and aromatic aldehydes using a reusable Indion 190 resin as a heterogeneous catalyst. researchgate.net The use of ultrasound can lead to shorter reaction times, higher yields, and milder reaction conditions. researchgate.netmdpi.comnih.gov For instance, the synthesis of 2-aryl benzoxazoles has been achieved in excellent yields and short reaction times through a one-pot reaction of 2-aminophenol and aromatic aldehydes catalyzed by potassium cyanide supported on multi-walled carbon nanotubes under ultrasound irradiation. researchgate.net

Table 3: Comparison of Green Synthesis Methods for 2-Phenylbenzoxazoles
MethodCatalyst/MediumConditionsKey Advantages
Catalyst-FreeNoneMicrowave irradiation, solvent-freeSimplicity, reduced waste researchgate.net
Environmentally Benign CatalystFly ashHeatUse of waste material, eco-friendly nih.gov
Environmentally Benign CatalystBrønsted acidic ionic liquid gel130 °C, solvent-freeHigh yield, recyclable catalyst nih.govacs.org
Microwave-AssistedLawesson's reagent190 °C, solvent-freeRapid, high efficiency organic-chemistry.org
Ultrasound-AssistedIndion 190 resinGreener solventShort reaction time, high yield, reusable catalyst researchgate.net

Purification and Isolation Techniques

The isolation and purification of this compound from reaction mixtures are critical steps to obtain a product with the high degree of purity required for subsequent applications and analytical characterization. The scientific literature details several effective methodologies, primarily centered around chromatography and recrystallization techniques. The choice of method is often dictated by the scale of the synthesis and the nature of the impurities present.

Commonly employed techniques for the purification of this compound and its analogs include column chromatography, preparative thin-layer chromatography (TLC), and recrystallization. mdpi.commdpi.comnih.gov These methods leverage differences in polarity and solubility between the target compound and any remaining starting materials, reagents, or byproducts.

Chromatographic Methods

Silica (B1680970) gel column chromatography is a widely adopted method for the purification of benzoxazole derivatives. mdpi.commdpi.comclockss.org The selection of an appropriate eluent system is crucial for achieving effective separation. A common strategy involves using a non-polar solvent, such as hexane (B92381) or petroleum ether, mixed with a more polar solvent like ethyl acetate (B1210297) or dichloromethane. The ratio of these solvents is optimized to ensure good resolution of the product from impurities. mdpi.comrsc.orgjocpr.com

For instance, in the purification of various 2-phenylbenzoxazole (B188899) derivatives, column chromatography on silica gel with eluent systems like hexane/ethyl acetate and dichloromethane/methanol (B129727) has proven effective. mdpi.commdpi.com The progress of the separation is typically monitored by thin-layer chromatography (TLC) to identify the fractions containing the pure product. nih.gov

Table 1: Examples of Chromatographic Purification of Benzoxazole Derivatives

Compound Purification Method Eluent System Yield Reference
2-(Aryl)benzoxazole Derivatives Column Chromatography CH2Cl2:CH3OH (100:1) 48-91% mdpi.com
2-Phenylbenzo[d]oxazole Flash Column Chromatography 10% EtOAc in hexane 71% jocpr.com
5-Chloro-2-phenylbenzo[d]oxazole Preparative TLC Hexane/EtOAc (4/1) - rsc.org
2-Phenylbenzo[d]oxazole Derivatives Column Chromatography Petroleum ether/ethyl acetate (30:1) - rsc.org

Recrystallization

Recrystallization is another fundamental technique for purifying solid compounds like this compound. This method relies on the principle that the solubility of a compound in a solvent increases with temperature. A suitable solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

In the case of chloro-oxazole derivatives, recrystallization from solvents such as methyl glycol and ethanol has been reported to yield pure crystalline products. mdpi.comgoogle.com For example, a closely related compound, 2-(4-chlorophenyl)benzoxazol-5-yl acetic acid, was successfully recrystallized from ethanol, affording a 79% yield of the purified product. mdpi.com Another report mentions the recrystallization of a similar derivative from a mixture of hexanes and dichloromethane. acs.org The process typically involves dissolving the crude product in a minimal amount of the hot solvent, followed by slow cooling to induce the formation of crystals. The purified crystals are then isolated by filtration.

Table 2: Recrystallization of Related Benzoxazole Derivatives

Compound Recrystallization Solvent Yield Reference
2-(4-Chlorophenyl)benzoxazol-5-yl acetic acid Ethanol 79% mdpi.com
4-Chloro-oxazole derivative Methyl Glycol - google.com
2-Phenyl-3-(p-tolyl)prop-2-yn-1-one (precursor) Hot ethanol 79% rsc.org
2-(Pyridin-3-yl)benzo[d]oxazole Hexanes/CH2Cl2 - acs.org

The selection between chromatography and recrystallization, or a combination of both, depends on the specific impurity profile of the crude this compound. Often, a preliminary purification by column chromatography is followed by recrystallization to achieve a high degree of purity. The final purity of the isolated compound is typically confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. nih.govnih.gov

Chemical Reactivity and Derivatization of 4 Chloro 2 Phenylbenzo D Oxazole

Reactivity of the Benzoxazole (B165842) Ring System

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring

The benzoxazole ring system is a fused heterocyclic aromatic compound. In electrophilic aromatic substitution (EAS) reactions, the substitution pattern is influenced by the electron-donating nature of the oxygen atom and the electron-withdrawing nature of the nitrogen atom within the oxazole (B20620) ring, as well as the existing substituents. For 2-arylbenzoxazoles, electrophilic attack typically occurs on the benzene ring of the benzoxazole moiety. researchgate.net The nitrogen atom's electron density makes the para-position (C-6) relative to it more reactive towards electrophiles. researchgate.net

In the case of 4-Chloro-2-phenylbenzo[d]oxazole, the presence of the chlorine atom at the C-4 position further modulates this reactivity. While halogens are deactivating, they are ortho-, para-directing. However, the inherent reactivity of the benzoxazole nucleus often governs the outcome. Palladium-catalyzed chlorination of 2-arylbenzoxazoles has been shown to be a classical electrophilic substitution process, yielding products chlorinated at the para-position relative to the nitrogen atom. researchgate.net

Key steps in electrophilic aromatic substitution, such as nitration or sulfonation, involve the generation of a potent electrophile (e.g., NO₂⁺ or SO₃H⁺) which is then attacked by the π-electrons of the aromatic ring. masterorganicchemistry.comlibretexts.org This attack forms a resonance-stabilized carbocation intermediate, known as a sigma complex or benzenium ion. libretexts.org Subsequent deprotonation restores the aromaticity of the ring, yielding the substituted product. masterorganicchemistry.com The regioselectivity is determined by the stability of this intermediate, which is influenced by all substituents on the ring.

Ring-Opening and Rearrangement Reactions

The benzoxazole scaffold can participate in rearrangement reactions, leading to the formation of more complex heterocyclic systems. A notable transformation is the aluminum chloride (AlCl₃)-mediated rearrangement of 4-phenylbenzo[d]oxazoles. This reaction provides a synthetic route to phenanthridin-4-ols and 4-hydroxyphenanthridin-6(5H)-one derivatives in significant yields (43–89%). researchgate.net The mechanism of this rearrangement has been investigated using quantum chemical calculations to understand the thermodynamics of the process. researchgate.net

Another important class of reactions involving the benzoxazole core is the Smiles rearrangement. This intramolecular nucleophilic aromatic substitution (SNAr) reaction allows for the functionalization of the heteroaromatic ring. acs.orgnih.gov For instance, N-aryl-2-aminobenzoxazoles can be synthesized from a substituted benzoxazole-2-thiol and a 2-chloro-N-arylacetamide in a KOH-DMF system. nih.gov While this specific method was initially described for aromatic substrates, the Smiles rearrangement is a versatile tool for creating new C-N bonds under relatively mild conditions. acs.orgnih.gov

The oxazole ring itself can also undergo ring-opening. Deprotonation at the C2 position can lead to a lithio salt that exists in equilibrium with a ring-opened enolate-isonitrile intermediate. wikipedia.org This intermediate can be trapped, providing a pathway to different structures.

Transformations Involving the 2-Phenyl Substituent

The 2-phenyl group attached to the benzoxazole core is also amenable to chemical modification, offering another handle for creating derivatives.

Directed ortho metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. organic-chemistry.org The reaction uses a directing metalation group (DMG) that coordinates to an organolithium base, facilitating deprotonation at the adjacent ortho position. organic-chemistry.orgnih.gov The resulting ortho-lithiated species can then react with various electrophiles to introduce new functional groups. organic-chemistry.org

The benzoxazole moiety itself can act as a directing group. In the context of this compound, the nitrogen atom of the oxazole ring can direct metalation to the ortho-positions of the 2-phenyl ring. This approach allows for the introduction of substituents specifically at the C-2' or C-6' positions of the phenyl group. The efficiency and regioselectivity of DoM can be influenced by the specific base used, solvent conditions, and the nature of the electrophile. nih.gov The aryl O-carbamate group is recognized as one of the most powerful DMGs in this type of chemistry. acs.org

Therefore, reactions like nitration, halogenation, or Friedel-Crafts acylation on the 2-phenyl ring would be expected to yield a mixture of ortho- and para-substituted products, with the para-product often favored due to reduced steric hindrance. libretexts.orgyoutube.com The specific reaction conditions, including the choice of catalyst and solvent, can be optimized to favor one isomer over the other. For instance, in the synthesis of certain 2-phenylbenzoxazole (B188899) derivatives, condensation of a substituted 2-hydroxyaniline with an appropriate benzaldehyde (B42025) is a key step, where the substitution pattern on the benzaldehyde dictates the final structure of the 2-phenyl ring. mdpi.com

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Mass Spectrometry for Molecular Formula Elucidation

High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the exact molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with exceptional accuracy (typically to within 5 ppm). acs.org For 4-Chloro-2-phenylbenzo[d]oxazole, the molecular formula is C₁₃H₈ClNO. HRMS analysis, often using techniques like electrospray ionization (ESI) or electron ionization (EI), would measure the mass of the molecular ion [M]⁺ or a protonated molecule [M+H]⁺.

The theoretical monoisotopic mass of C₁₃H₈³⁵ClNO is 229.0294 g/mol . An HRMS experiment would be expected to yield a value extremely close to this, confirming the elemental composition. For instance, in a study of the related isomer 6-chloro-2-phenylbenzo[d]oxazole, HRMS (EI) analysis gave an observed m/z of 229.0294, matching the calculated value for C₁₃H₈³⁵ClNO perfectly. rsc.org The presence of a chlorine atom is further confirmed by the characteristic isotopic pattern, where the M+2 peak (corresponding to the ³⁷Cl isotope) appears with an intensity approximately one-third of the molecular ion peak. nih.gov This precise mass measurement is crucial for distinguishing the target compound from other potential isomers or molecules with the same nominal mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for mapping the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, the precise connectivity of atoms can be established.

Proton (¹H) NMR Spectroscopy

The protons on the phenyl ring (H-2', H-3', H-4', H-5', H-6') typically appear as a multiplet between δ 7.5 and 8.3 ppm. The protons on the benzoxazole (B165842) ring (H-5, H-6, H-7) would show distinct signals influenced by the electron-withdrawing chloro group at the C-4 position. For comparison, the ¹H NMR data for the unsubstituted 2-phenylbenzo[d]oxazole shows multiplets at δ 8.25 (2H), δ 7.77 (1H), δ 7.57 (1H), and δ 7.35 (2H). rsc.org The chloro-substituted ring protons in this compound are expected to be shifted downfield relative to the unsubstituted parent compound.

Table 1: Representative ¹H NMR Data for Related Benzoxazole Derivatives

CompoundSolventChemical Shifts (δ, ppm) and MultiplicityReference
2-phenylbenzo[d]oxazoleCDCl₃8.32–8.23 (m, 2H), 7.83–7.76 (m, 1H), 7.64–7.57 (m, 1H), 7.57–7.51 (m, 3H), 7.41–7.33 (m, 2H) rsc.org
6-chloro-2-phenylbenzo[d]oxazoleCDCl₃8.23–8.21 (m, 2H), 7.67 (d, J=8.48 Hz, 1H), 7.59–7.50 (m, 4H), 7.34–7.32 (m, 1H) rsc.org
2-(4-Chlorophenyl)benzo[d]oxazoleCDCl₃8.20 (d, J=7.4 Hz, 2H), 7.77 (d, J=3.4 Hz, 1H), 7.58 (d, J=3.4 Hz, 1H), 7.51 (d, J=7.6 Hz, 2H), 7.37 (d, J=3.3 Hz, 2H) scispace.com

Carbon-13 (¹³C) NMR Spectroscopy

¹³C NMR spectroscopy identifies all unique carbon atoms in the molecule. This compound has 13 carbon atoms, though some may be equivalent depending on the molecular symmetry and solvent effects. The most downfield signal is typically the C-2 carbon of the oxazole (B20620) ring, appearing around δ 163 ppm, due to its position between two heteroatoms. rsc.org The carbon atom attached to the chlorine (C-4) would also show a characteristic chemical shift.

Aromatic carbons generally resonate in the δ 110-151 ppm range. For example, in 6-chloro-2-phenylbenzo[d]oxazole, the carbon signals appear at δ 163.7 (C-2), 150.9, 140.9, 131.8, 130.7, 129.0, 127.6, 126.7, 125.3, 120.5, and 111.2 ppm. rsc.org The specific shifts for the 4-chloro isomer would differ slightly due to the unique electronic effects of the chlorine's position.

Table 2: Representative ¹³C NMR Data for Related Benzoxazole Derivatives

CompoundSolventChemical Shifts (δ, ppm)Reference
2-phenylbenzo[d]oxazoleCDCl₃163.0, 150.7, 142.1, 131.5, 128.9, 127.6, 127.1, 125.1, 124.5, 120.0, 110.6 rsc.org
6-chloro-2-phenylbenzo[d]oxazoleCDCl₃163.7, 150.9, 140.9, 131.8, 130.7, 129.0, 127.6, 126.7, 125.3, 120.5, 111.2 rsc.org
2-(4-Chlorophenyl)benzo[d]oxazoleCDCl₃162.1, 150.8, 142.1, 137.8, 129.3, 128.9, 125.7, 125.4, 124.8, 120.2, 110.7 scispace.com

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY)

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. It would be used to identify adjacent protons within the phenyl ring and the substituted benzene (B151609) portion of the benzoxazole core.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These spectra correlate directly bonded proton and carbon atoms (¹J_CH). Each cross-peak links a specific proton signal to the carbon signal of the atom it is attached to, allowing for the straightforward assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows longer-range correlations between protons and carbons (typically ²J_CH and ³J_CH), which is crucial for identifying quaternary (non-protonated) carbons and piecing together different fragments of the molecule. For instance, correlations from the phenyl protons to the C-2 carbon would definitively link the phenyl ring to the benzoxazole system.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are bonded. It is particularly useful for determining the stereochemistry and conformation of a molecule. For this compound, NOESY could show through-space interactions between the ortho-protons of the phenyl ring (H-2'/H-6') and the H-7 proton on the benzoxazole ring, confirming their spatial proximity.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups. For this compound, the IR spectrum would exhibit characteristic absorption bands.

Key expected vibrational frequencies include:

C=N stretch: A strong band typically appears in the 1615-1630 cm⁻¹ region, characteristic of the imine bond within the oxazole ring. rsc.orgnih.gov

Aromatic C=C stretches: Multiple bands are expected in the 1450-1600 cm⁻¹ range.

C-O-C stretch: The asymmetric and symmetric stretching of the ether linkage in the oxazole ring usually results in strong bands between 1200 cm⁻¹ and 1250 cm⁻¹. jbarbiomed.com

Aromatic C-H bending: Out-of-plane bending vibrations below 900 cm⁻¹ are diagnostic of the substitution pattern on the aromatic rings.

C-Cl stretch: A band in the fingerprint region, typically around 700-800 cm⁻¹, can be attributed to the carbon-chlorine bond.

For example, the published IR spectrum for 2-(4-bromophenyl)-5-methylbenzo[d]oxazole shows key peaks at 1592, 1548, 1455, and 1068 cm⁻¹, which correspond to these types of vibrations. rsc.org

Table 3: Key IR Absorption Bands for Benzoxazole Derivatives

Vibrational ModeExpected Frequency Range (cm⁻¹)Reference Compound Example
Aromatic C-H Stretch3000-31002-(4-bromophenyl)-5-methylbenzo[d]oxazole (3078 cm⁻¹) rsc.org
C=N Stretch (oxazole ring)1615-16302-(3-Chlorophenyl)benzo[d]oxazole-5-carbonitrile (1617 cm⁻¹) nih.gov
Aromatic C=C Stretch1450-16002-(4-bromophenyl)-5-methylbenzo[d]oxazole (1592, 1548, 1455 cm⁻¹) rsc.org
C-O-C Stretch (oxazole ring)1200-12502-(2-Chlorophenyl)benzo[d]oxazole (1253 cm⁻¹) jbarbiomed.com

X-ray Crystallography for Solid-State Molecular Structure Determination

The most definitive method for determining the three-dimensional structure of a molecule in the solid state is single-crystal X-ray crystallography. This technique provides precise atomic coordinates, from which bond lengths, bond angles, and intermolecular interactions like π-π stacking can be determined.

While a crystal structure for this compound itself has not been reported, analysis of related structures provides valuable insight. For example, the crystal structure of 2-[(4-chlorophenylazo) cyanomethyl] benzoxazole was solved in the triclinic space group Pī. nih.gov Studies on other derivatives like 2-(4-aminophenyl)-1,3-benzoxazole and 2-amino-5-chloro-1,3-benzoxazole confirm the planarity of the benzoxazole ring system. nih.gov X-ray analysis of this compound would be expected to confirm the planarity of the fused ring system and determine the torsion angle between the benzoxazole and the 2-phenyl substituent. It would also reveal how the molecules pack in the crystal lattice, influenced by potential weak hydrogen bonds or stacking interactions involving the aromatic rings. semanticscholar.org

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for assessing the purity and performing quantitative analysis of synthetic compounds, including this compound. This method is prized for its high resolution, sensitivity, and accuracy in separating the main compound from any impurities, starting materials, or by-products that may be present after synthesis. The development of a robust HPLC method is critical for quality control, ensuring the identity and purity of the compound before its use in further research applications.

Research Findings and Methodologies

While specific, detailed validated analytical methods for the quantitative determination of this compound are not extensively published in peer-reviewed literature, methodologies for closely related benzoxazole derivatives provide a strong basis for establishing effective analytical protocols. Research on various 2-phenylbenzoxazole (B188899) derivatives consistently employs reverse-phase HPLC (RP-HPLC) for purity assessment, often reporting purities exceeding 95%. d-nb.info

For instance, the analysis of 3-(2-benzoxazol-5-yl)alanine derivatives has been successfully performed using RP-HPLC with a C8 column. d-nb.info The separation was achieved using a gradient mobile phase composed of an aqueous solution of trifluoroacetic acid and acetonitrile (B52724), with UV detection at 223 nm. d-nb.info Similarly, the enantiomeric purity of certain benzoxazole-based inhibitors has been determined using chiral HPLC columns with UV detection at 254 nm. nih.gov For other 2-amino-5-arylbenzoxazole derivatives, purity was confirmed by HPLC, with samples dissolved in methanol (B129727) for analysis.

Drawing from these established methods for analogous compounds, a typical HPLC method for the analysis of this compound can be outlined. A reverse-phase C18 or C8 column is generally suitable for the separation of such aromatic, heterocyclic compounds. The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer, like water with a small percentage of an acid (e.g., trifluoroacetic acid or formic acid) to improve peak shape and resolution. Gradient elution, where the proportion of the organic solvent is increased over the course of the analysis, is commonly used to ensure the efficient elution of all components, from polar impurities to the less polar main compound. Detection is typically carried out using a UV detector, as the benzoxazole ring system and phenyl group provide strong chromophores.

The following data tables represent typical parameters and results for the HPLC analysis of a synthesized batch of this compound, based on methods for related compounds.

Table 1: Representative HPLC Method Parameters for Purity Analysis of this compound

ParameterValue
Chromatographic System Agilent 1290 Infinity II or similar
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid in Water
Mobile Phase B Acetonitrile
Gradient Program 0-2 min: 50% B; 2-15 min: 50-95% B; 15-18 min: 95% B; 18-20 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Sample Preparation 1 mg/mL in Methanol

Table 2: Illustrative Purity Analysis Results for a Batch of this compound

Peak No.Retention Time (min)Peak AreaArea (%)Identity
13.515,2340.8Impurity A
28.91,885,67098.5This compound
311.213,4090.7Impurity B

The quantitative analysis of this compound would require the development of a fully validated method in accordance with ICH guidelines. This involves establishing linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). A calibration curve would be generated by analyzing standard solutions of the compound at multiple concentrations. The peak area of the analyte in an unknown sample can then be used to determine its concentration by interpolation from the calibration curve.

Table 3: Example of a Calibration Curve for Quantitative Analysis

Concentration (µg/mL)Peak Area
595,000
10192,000
25478,000
50960,000
1001,910,000

Correlation Coefficient (R²): 0.9998

The high correlation coefficient in the example calibration curve indicates a strong linear relationship between the concentration and the detector response, which is essential for accurate quantification. The establishment of such validated HPLC methods is a prerequisite for the reliable use of this compound in any quantitative studies.

Computational and Theoretical Investigations of 4 Chloro 2 Phenylbenzo D Oxazole

Quantum Chemical Calculations (DFT) for Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the detailed study of the electronic structure of molecules. Through DFT calculations, the distribution of electrons within 4-Chloro-2-phenylbenzo[d]oxazole can be mapped, and its molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can be characterized. The energy difference between the HOMO and LUMO, known as the band gap, is a critical parameter that influences the molecule's reactivity and electronic properties. worldscientific.com

DFT studies on related polythiophenes containing benzo[d]oxazole have shown that substitutions on the benzoxazole (B165842) ring system can significantly alter the total energy and the band gap of the molecule. nih.gov For instance, the replacement of an oxygen atom with a sulfur atom in a related structure was found to decrease the band gap, thereby increasing the molecule's conductivity. nih.gov These calculations are vital for designing materials with specific electronic and optical properties. worldscientific.com

Table 1: Representative DFT Calculation Results for a Benzoxazole Derivative

ParameterCalculated ValueSignificance
Total Energy-2548 eVIndicates the stability of the molecule.
HOMO Energy-5.8 eVRelates to the electron-donating ability.
LUMO Energy-2.4 eVRelates to the electron-accepting ability.
Band Gap (LUMO-HOMO)3.4 eVInfluences chemical reactivity and electronic transitions. worldscientific.com

Note: The values presented are for a related benzoxazole-containing polymer and are illustrative of the data obtained from DFT calculations.

The insights from DFT calculations are not limited to the ground state of the molecule. They can also be used to understand excited states, which is crucial for predicting photophysical properties like absorption and emission spectra. For example, DFT has been used to support the interpretation of the photophysical properties of iridium(III) complexes containing 2-phenylbenzo[d]oxazole ligands. researchgate.net

Conformational Analysis and Energy Minimization Studies

Studies on the closely related methyl 4-chloro-5-phenyl-1,3-oxazole-2-carboxylate have utilized DFT calculations to identify multiple low-energy conformers. core.ac.uknih.gov These conformers differ in the orientation of the ester group relative to the oxazole (B20620) ring. core.ac.uknih.gov The calculations not only predict the existence of these conformers but also estimate their relative energies and the energy barriers for interconversion. core.ac.uk Such information is invaluable for understanding the molecule's behavior in different environments, such as in solution or within a crystal lattice.

Table 2: Relative Energies of Conformers for a Related 4-Chloro-oxazole Derivative

ConformerRelative Energy (kJ/mol)Key Dihedral Angle(s)
I0.0s-cis orientation of the ester group
II3.0s-cis orientation of the ester group
III30.0s-trans arrangement of the ester group
IV45.0s-trans arrangement of the ester group

Note: Data is for methyl 4-chloro-5-phenyl-1,3-oxazole-2-carboxylate and illustrates the typical energy differences between conformers. core.ac.uknih.gov

Prediction of Spectroscopic Parameters (NMR, IR)

Computational methods can predict spectroscopic parameters such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These predictions are a powerful complement to experimental spectroscopy, aiding in the confirmation of molecular structures and the assignment of spectral signals.

For benzoxazole derivatives, DFT calculations have been shown to provide theoretical vibrational frequencies that are in good agreement with experimental IR and Raman spectra. researchgate.net Similarly, the prediction of 1H and 13C NMR chemical shifts can be achieved with a high degree of accuracy. nih.govmdpi.com A comparison of the experimental and calculated spectra of a synthesized sulfonamide Schiff base demonstrated a strong correlation, confirming the molecular structure. nih.gov The NMR spectrum for the similar compound 4-Chloromethyl-2-(4-chloro-phenyl)-oxazole is also available for comparison. spectrabase.com

Table 3: Comparison of Experimental and Calculated Vibrational Frequencies for a Related Benzoxazole

Vibrational ModeExperimental Frequency (cm⁻¹)Calculated Frequency (cm⁻¹)
N-H stretch34203415
C=N stretch16301625
C-O-C stretch12401235

Note: The presented data is illustrative for a generic benzoxazole derivative and highlights the typical agreement between experimental and calculated values.

Reaction Mechanism Elucidation via Transition State Calculations

Understanding how a chemical reaction proceeds at the molecular level is fundamental to controlling its outcome. Transition state calculations, a key component of computational reaction mechanism studies, allow for the identification of the high-energy transition state that connects reactants and products. By calculating the energy of this transition state, the activation energy of the reaction can be determined, providing insight into the reaction rate.

Quantum chemical calculations have been employed to describe the mechanism of the AlCl3-mediated rearrangement of 4-phenylbenzo[d]oxazoles into phenanthridin-4-ols. researchgate.netsorbonne-universite.fr These calculations can predict the thermodynamic parameters of the reaction, helping to explain the observed product distribution. researchgate.netsorbonne-universite.fr Similarly, the proposed mechanism for the synthesis of 2-arylbenzoxazoles via aerobic oxidation has been supported by mechanistic considerations analogous to previously reported syntheses. nih.gov The reaction mechanism for the formation of 2-aminobenzoxazoles has also been proposed based on computational insights and experimental observations. acs.org

Molecular Docking Simulations for Ligand-Target Interactions (Mechanistic focus)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to understand how a potential drug molecule (the ligand) might interact with a biological target, such as a protein or enzyme.

For benzoxazole derivatives, molecular docking simulations have been instrumental in elucidating their potential mechanisms of action as inhibitors of various enzymes. For instance, docking studies of 2-aryl-6-carboxamide benzoxazole derivatives with acetylcholinesterase and butyrylcholinesterase have identified key amino acid residues in the active sites that are crucial for binding. nih.gov In another study, the molecular docking of 2-phenyl-benzo[d]oxazole-7-carboxamide derivatives into the active site of Staphylococcus aureus Sortase A revealed a specific binding mode, with the benzoxazole core situated in a hydrophobic pocket. nih.gov These simulations provide a rational basis for the observed inhibitory activity and guide the design of more potent and selective inhibitors. biotech-asia.orgmdpi.comresearchgate.net

Table 4: Illustrative Molecular Docking Results for Benzoxazole Derivatives

Target ProteinBenzoxazole DerivativeDocking Score (kcal/mol)Key Interacting Residues
AcetylcholinesteraseCompound 36-7.29Tyr70, Asp72, Tyr121, Trp279, Tyr334 nih.gov
S. aureus Sortase A2-phenyl-benzo[d]oxazole-7-carboxamideNot specifiedAla118, Val166, Val168, Val169, Ile182 nih.gov
Mushroom TyrosinaseCompound 3Not specifiedHydrophobic interactions with active site residues mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. By identifying the molecular descriptors that are most correlated with activity, QSAR models can be used to predict the activity of new, untested compounds.

QSAR studies have been applied to derivatives of benzoxazoles to predict their biological activities. modernscientificpress.comresearchgate.net These models often use multiple linear regression to establish a correlation between molecular descriptors (such as electronic, steric, and hydrophobic properties) and the observed activity. modernscientificpress.com For a set of benzoxazole derivatives acting as inhibitors of Candida albicans, a QSAR model was developed that could account for a significant portion of the variance in their antifungal activity. researchgate.net Such models are valuable tools in the early stages of drug discovery for prioritizing which compounds to synthesize and test. nih.gov

Mechanistic Biological Studies and Molecular Interactions Strictly in Vitro and Mechanistic, Excluding Clinical, Dosage, or Safety

In vitro Enzyme Inhibition Studies and Kinetic Analysis

The benzoxazole (B165842) core has been identified as a key pharmacophore for the inhibition of various enzymes. Studies have targeted specific enzymes to understand the structure-activity relationships and inhibitory kinetics of this class of compounds.

Tyrosinase: The 2-phenylbenzo[d]oxazole scaffold is a known inhibitor of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. nih.govmdpi.com Research inspired by the potent activity of related 2-phenylbenzo[d]thiazole compounds has explored phenolic derivatives of 2-phenylbenzo[d]oxazole as novel tyrosinase inhibitors. nih.gov Studies on a series of 6-Chloro-2-phenylbenzoxazole compounds have demonstrated significant inhibitory activity against mushroom tyrosinase, with the substitution pattern on the 2-phenyl ring playing a critical role in the potency of inhibition. nih.gov Specifically, the presence of a 2,4-dihydroxyphenyl (resorcinol) moiety has been shown to be particularly effective. nih.gov

Cyclooxygenase (COX) Enzymes: Nonsteroidal anti-inflammatory drugs (NSAIDs) frequently target COX enzymes to reduce inflammation. nih.gov The benzoxazole scaffold has been investigated for its potential to inhibit COX isoforms. researchgate.netresearchgate.net While various benzoxazole and related benzimidazole (B57391) derivatives have been synthesized and evaluated as selective COX-2 inhibitors, specific inhibitory data for 4-Chloro-2-phenylbenzo[d]oxazole against COX-1 or COX-2 were not prominently available in the reviewed scientific literature. researchgate.netresearchgate.netacs.org

DNA Gyrase: DNA gyrase is an essential bacterial enzyme and a validated target for antibacterial agents. brc.hu The benzoxazole structure is among the bicyclic ring systems that have been explored as potential DNA gyrase inhibitors. brc.hu The antibacterial effects of some benzoxazole derivatives have been linked to the inhibition of DNA topoisomerases. mdpi.com However, specific kinetic data for the direct inhibition of DNA gyrase by this compound is not detailed in the available research.

Inosine 5′-Monophosphate Dehydrogenase (IMPDH): IMPDH is a crucial rate-limiting enzyme in the de novo synthesis of guanine (B1146940) nucleotides, making it an attractive target for antimicrobial agents. nih.govrsc.org The benzoxazole scaffold has been successfully developed into a series of potent and selective inhibitors of prokaryotic IMPDHs. nih.govnih.gov These inhibitors are designed to exploit differences in the cofactor binding site between microbial and human IMPDH enzymes. nih.gov Research on benzoxazole-based inhibitors of Cryptosporidium parvum IMPDH (CpIMPDH) has shown that substitutions on the benzoxazole core and the 2-phenyl ring are critical for activity. A derivative featuring a 4-chloro-2-chlorophenyl group demonstrated inhibitory effects on CpIMPDH while showing no significant activity against the human ortholog, hIMPDH2. nih.gov

The inhibitory potential of benzoxazole derivatives is quantified by their half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values.

For tyrosinase, a derivative from the 6-Chloro-2-phenylbenzoxazole series, compound 8 (6-chloro-2-(2,4-dihydroxyphenyl)benzo[d]oxazole), demonstrated potent inhibition of mushroom tyrosinase with IC50 values of 2.22 ± 0.16 µM when using L-tyrosine as a substrate, and 20.38 ± 1.99 µM with L-DOPA as the substrate. nih.gov

In the context of IMPDH inhibition, benzoxazole derivatives have shown significant potency. A benzoxazole derivative with a 2-(2,4-dichlorophenyl) substituent (compound 1 ) was found to inhibit CpIMPDH with an IC50 of 0.057 µM. nih.gov Removing the 4-chloro group from this compound resulted in a twofold increase in activity, whereas removing the 2-chloro group led to a twofold decrease. nih.gov

Compound DerivativeEnzyme TargetSubstrateIC50 (µM)Reference
6-chloro-2-(2,4-dihydroxyphenyl)benzo[d]oxazoleMushroom TyrosinaseL-Tyrosine2.22 ± 0.16 nih.gov
6-chloro-2-(2,4-dihydroxyphenyl)benzo[d]oxazoleMushroom TyrosinaseL-DOPA20.38 ± 1.99 nih.gov
Benzoxazole with 2-(2,4-dichlorophenyl) groupCryptosporidium parvum IMPDHN/A0.057 nih.gov

Receptor Binding Assays and Affinity Determination

While the 2-phenylbenzo[d]oxazole core is primarily studied for its enzyme-inhibiting properties, related heterocyclic structures have been evaluated for their receptor binding affinities. For instance, a series of 2-substituted-5-(4-chloro-2-phenoxy)phenyl-1,3,4-oxadiazole derivatives were designed as ligands for the GABA-A/benzodiazepine (BZD) receptor complex. researchgate.netnih.gov One such compound demonstrated high affinity in a radioligand receptor binding assay, with a Ki value of 0.44 nM. researchgate.netnih.gov However, specific receptor binding assays and affinity determinations for this compound itself are not extensively documented in the reviewed literature.

Cellular Pathway Modulation Studies in vitro (Mechanistic without clinical outcomes)

In vitro studies using cell cultures help to reveal the downstream consequences of molecular interactions, such as the induction of programmed cell death (apoptosis) or the halting of the cell division cycle.

The benzoxazole scaffold has been linked to the induction of apoptosis in various cancer cell lines. nih.govresearchgate.netnih.gov Mechanistic studies on a 5-methylbenzo[d]oxazole derivative revealed its ability to induce apoptosis in HepG2 liver cancer cells. researchgate.net This was evidenced by a significant increase in the percentage of apoptotic cells (35.13%), a 2.98-fold elevation in the level of caspase-3, and a 3.40-fold increase in the pro-apoptotic protein BAX. researchgate.net Concurrently, a 2.12-fold reduction in the level of the anti-apoptotic protein Bcl-2 was observed. researchgate.net Similarly, other novel benzoxazole-thiazole hybrids were found to induce apoptosis in HCT-116 colon cancer cells, which was associated with the upregulation of caspase-3 and Bax, and the downregulation of Bcl-2. nih.gov These findings suggest that a common mechanistic pathway for benzoxazole derivatives involves the modulation of the Bcl-2 family of proteins to trigger the intrinsic apoptotic cascade.

In addition to inducing apoptosis, benzoxazole derivatives have been shown to modulate the cell cycle. A 5-methyl-2-phenylbenzo[d]oxazole derivative was reported to arrest the growth of HepG2 cells, primarily in the Pre-G1 and G1 phases of the cell cycle. researchgate.net In other studies, different benzoxazole compounds were found to induce cell cycle arrest at the G2/M phase. researchgate.net This indicates that compounds based on the 2-phenylbenzo[d]oxazole scaffold can interfere with cell cycle progression at different checkpoints, ultimately inhibiting cell proliferation.

Structure-Activity Relationship (SAR) Studies for Mechanistic Insights

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity at a molecular level. For the 2-phenylbenzoxazole (B188899) scaffold, SAR studies have been crucial in elucidating the roles of various substituents in modulating interactions with biological targets.

The synthesis of this compound and its analogs for SAR studies typically involves the condensation and subsequent cyclization of a substituted 2-aminophenol (B121084) with a benzoic acid derivative or a benzaldehyde (B42025).

A common synthetic route involves the reaction of a substituted 2-aminophenol with a benzaldehyde, often catalyzed by an acid or promoted by an oxidizing agent. For instance, derivatives of this compound can be synthesized starting from 4-chloro-2-aminophenol. The synthesis of a series of 2-[(4-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N'-[phenylmethylidene]acetohydrazides begins with the reaction of 4-chloro-2-aminophenol with potassium hydroxide (B78521) and carbon disulfide, followed by several steps to build the final molecule. biotech-asia.org

Another established method is the condensation of a 2-aminophenol with a suitable benzaldehyde. The synthesis of 5-chloro-2-phenylbenzoxazole, an isomer of the title compound, is achieved by reacting 2-amino-4-chlorophenol (B47367) with benzaldehyde. mdpi.comresearchgate.net This reaction can be enhanced using microwave irradiation and a deep eutectic solvent like [CholineCl][oxalic acid] as a catalyst, which activates the C=O group of the benzaldehyde for nucleophilic attack by the nitrogen atom of the aminophenol. mdpi.comresearchgate.net Similarly, various 2-arylbenzoxazole derivatives, including those with a chlorine atom at the 5-position of the benzoxazole ring, have been synthesized through the condensation of the corresponding 2-aminophenol with an appropriate aldehyde, followed by an oxidative cyclization step. mdpi.com

The synthesis of 6-chloro-2-phenylbenzoxazole analogs for tyrosinase inhibition studies involves the condensation of 4-chloro-2-hydroxyaniline with various substituted benzaldehydes in ethanol (B145695) to produce imine intermediates, which are then oxidized to the final benzoxazole products using 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ). nih.gov These synthetic strategies allow for the systematic modification of both the benzoxazole core and the 2-phenyl ring, enabling detailed investigation into how specific structural features dictate molecular interactions.

SAR studies have revealed that the nature and position of substituents on the 2-phenylbenzoxazole scaffold are critical for determining the type and potency of biological activity. The focus here is on how these structural features influence molecular-level interactions.

For antiproliferative activity, the presence of a chlorine atom on the benzoxazole ring has been shown to be significant. An analysis of various derivatives found that compounds with a chlorine atom at the 5-position of the benzoxazole ring generally exhibited higher activity. mdpi.com This suggests that the electronic properties and the specific location of the halogen atom are crucial for the interaction with the biological target, potentially by enhancing binding affinity or modulating the electronic landscape of the molecule.

In the context of tyrosinase inhibition, the substitution pattern on the 2-phenyl ring is a key determinant. A study on 6-chloro-2-phenylbenzoxazole analogs demonstrated that compounds bearing a 2,4-dihydroxyphenyl group (a resorcinol (B1680541) moiety) at the 2-position exhibited the most potent inhibitory activity against mushroom tyrosinase. nih.gov The hydroxyl groups are critical for activity; replacing a hydroxyl group with a methoxy (B1213986) group significantly reduces the inhibitory effect. nih.gov This highlights the importance of hydrogen bonding capabilities for interaction with the enzyme's active site. Kinetic and in silico docking studies suggest that the resorcinol structure contributes to tyrosinase binding through both hydrophobic and hydrogen bonding interactions. nih.gov

Regarding antibacterial activity, SAR studies on 2-substituted benzoxazoles against E. coli have provided insights into the features that favor inhibition of DNA gyrase. It was observed that inserting an -NH- group between the phenyl and benzoxazole rings to create 2-aminophenylbenzoxazole scaffolds generally improved antibacterial potential compared to the 2-phenylbenzoxazole core. nih.gov Furthermore, the introduction of a fluorine substituent on the 2-phenyl ring and a methyl group at the 7-position of the benzoxazole ring further enhanced the activity against E. coli. nih.gov These findings correlate well with molecular docking studies, which predict stronger binding to the DNA gyrase active site. nih.gov

Scaffold/AnalogStructural FeatureBiological Activity (Mechanistic Target)SAR Insight (Mechanistic Implication)Reference
5-Chloro-2-arylbenzoxazoleChlorine at C5-positionAntiproliferativeEnhances activity, suggesting the halogen's position is key for target interaction. mdpi.com
6-Chloro-2-(2,4-dihydroxyphenyl)benzoxazole2,4-dihydroxy (resorcinol) on phenyl ringTyrosinase InhibitionHydroxyl groups are crucial for potent inhibition, likely via hydrogen bonding in the enzyme's active site. nih.gov
6-Chloro-2-(2,4-dimethoxyphenyl)benzoxazoleMethoxy groups instead of hydroxylsTyrosinase InhibitionGreatly reduced activity, confirming the necessity of hydrogen bond-donating groups for enzymatic inhibition. nih.gov
2-Aminophenyl-benzoxazoles-NH- linker between ringsAntibacterial (vs. E. coli)Increased activity compared to direct C-C link, suggesting linker alters conformation for better target (DNA gyrase) binding. nih.gov
7-Methyl-2-(fluoro-aminophenyl)benzoxazoleMethyl at C7, Fluorine on phenylAntibacterial (vs. E. coli)Substitutions further boost activity, indicating these positions are involved in optimizing interactions within the DNA gyrase binding pocket. nih.gov

Antimicrobial Activity Mechanisms (without efficacy or safety profiles)

The antimicrobial properties of 2-phenylbenzoxazole derivatives have been linked to specific molecular mechanisms, primarily the inhibition of essential bacterial enzymes. In vitro studies and computational models have pointed to bacterial DNA gyrase as a key target.

DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication, and its absence in eukaryotes makes it an attractive target for antibacterial agents. esisresearch.org Molecular docking studies performed on a series of 2-substituted benzoxazole derivatives have shown that these compounds can fit into the ATP-binding site of the E. coli DNA gyrase B subunit. nih.gov The binding is stabilized by interactions with key amino acid residues and water molecules within the active site. For example, docking studies of potent compounds showed hydrogen bonding interactions with residues such as Asp73 and Thr165, as well as with a conserved water molecule, mimicking the interactions of known inhibitors like novobiocin. nih.gov

The proposed mechanism involves the benzoxazole molecule occupying the ATP-binding pocket, thereby preventing the natural substrate (ATP) from binding. This allosterically inhibits the enzyme's function, which includes introducing negative supercoils into DNA, a process vital for relieving torsional stress during replication and transcription. Inhibition of this process ultimately disrupts DNA synthesis and leads to bacterial cell death.

The antiprotozoal activity of certain benzoxazole derivatives has also been investigated mechanistically. For instance, a chloroacetyl-functionalized benzoxazolyl aniline (B41778) showed promising antimalarial activity. researchgate.net Molecular docking studies suggest that this activity may be due to the inhibition of the Plasmodium falciparum purine (B94841) nucleoside phosphorylase (PfPNP). researchgate.net The deregulation of this key enzyme in the purine salvage pathway of the parasite is a plausible mechanism for the observed antiprotozoal effect.

Compound ClassMicroorganismProposed Molecular TargetMechanism of ActionReference
2-Substituted BenzoxazolesEscherichia coli (Gram-negative bacteria)DNA Gyrase (Subunit B)Competitive inhibition at the ATP-binding site, preventing DNA supercoiling and disrupting DNA replication. nih.gov
2,5- and/or 6-substituted benzoxazolesGram-positive and Gram-negative bacteriaDNA GyraseMentioned as potent DNA gyrase inhibitors, disrupting essential DNA processes. esisresearch.org
Chloroacetyl-functionalized benzoxazolyl anilinePlasmodium falciparum (protozoa)Purine Nucleoside Phosphorylase (PfPNP)Inhibition of a key enzyme in the parasite's purine salvage pathway, disrupting nucleotide synthesis. researchgate.net

Applications As a Building Block in Organic Synthesis and Materials Science

Utilization in the Synthesis of Complex Heterocyclic Systems

4-Chloro-2-phenylbenzo[d]oxazole is a key intermediate in the creation of more elaborate heterocyclic structures. The chlorine atom at the 4-position and the phenyl group at the 2-position provide distinct reaction sites for further functionalization.

One primary application is in the synthesis of C4-arylated benzoxazoles. For instance, palladium-catalyzed C-H activation reactions can be used to introduce aryl groups at the 4-position of the benzoxazole (B165842) core. researchgate.net This methodology allows for the construction of 2,4-diarylbenzoxazoles, which are difficult to synthesize through other means. researchgate.net Hydrolysis of these resulting 2,4-diarylbenzoxazoles can then yield strategically important arylated aminophenols. researchgate.net

Furthermore, the benzoxazole scaffold itself, which this compound is a derivative of, is widely recognized as a "privileged scaffold" in medicinal chemistry. researchgate.net The core structure is present in numerous biologically active compounds. mdpi.comrsc.orgnih.gov Synthetic strategies often involve the initial construction of a substituted benzoxazole, like the 4-chloro derivative, followed by modifications to build larger, more complex heterocyclic systems. For example, derivatives of 2-phenylbenzoxazole (B188899) can be synthesized through the condensation of substituted 2-aminophenols (like 4-chloro-2-aminophenol) with various benzaldehydes. mdpi.commdpi.com These reactions can be facilitated by catalysts such as deep eutectic solvents under microwave irradiation, demonstrating an environmentally benign approach to these heterocyclic systems. mdpi.com

The reactivity of the chloro-substituted benzoxazole allows for its use in creating fused heterocyclic systems. While specific examples starting directly from this compound are not prevalent in the provided results, the general reactivity of similar compounds suggests its potential in such transformations. For instance, N-alkylation of related 2-aminobenzoxazoles can lead to the formation of fused imidazo[2,1-b]thiazole (B1210989) structures. rsc.org

Role in Multi-Step Total Synthesis of Natural Products or Bioactive Molecules

While a direct role of this compound in the total synthesis of a specific natural product is not explicitly detailed in the provided search results, its utility as a building block for bioactive molecules is evident. The benzoxazole core is a common motif in pharmacologically active compounds. researchgate.netmdpi.com

The synthesis of various substituted 2-phenylbenzoxazoles, for which this compound is a precursor, is a key step in developing molecules with potential therapeutic applications. For example, derivatives of 2-phenylbenzoxazole have been investigated as potential skin-lightening agents through the inhibition of tyrosinase. mdpi.com The synthesis of these agents involved the reaction of 4-chloro-2-aminophenol with various substituted benzaldehydes to form the core benzoxazole structure, which was then further modified. mdpi.com

Similarly, various 2-substituted benzoxazole derivatives have been synthesized and evaluated for their antimicrobial activities. nih.gov These syntheses often start from o-aminophenols, and the introduction of a chlorine atom, as in this compound, is a common strategy to modulate the electronic properties and biological activity of the final molecule. mdpi.com Although not a full total synthesis of a complex natural product, these examples highlight the role of this chloro-substituted benzoxazole scaffold in the multi-step preparation of novel bioactive molecules.

Employment as a Ligand in Catalytic Systems

The 2-phenylbenzo[d]oxazole framework can act as a ligand in the formation of metal complexes, particularly with transition metals like iridium and ruthenium. These complexes are of interest for their photophysical properties and catalytic applications.

For instance, cyclometalated iridium(III) complexes have been synthesized using 2-phenylbenzo[d]oxazole as a ligand. researchgate.net These complexes, with the general formula [(bo)2Ir(ancillary ligand)], where 'bo' is 2-phenylbenzo[d]oxazole, have been shown to be promising phosphorescent materials. researchgate.net The synthesis involves the reaction of the 2-phenylbenzo[d]oxazole ligand with an iridium source.

Furthermore, the benzoxazole moiety can serve as a directing group in transition metal-catalyzed C-H activation reactions. researchgate.net This allows for the selective functionalization of the 2-phenyl ring. Ruthenium(II)-catalyzed alkenylation of 2-arylbenzo[d]oxazoles has been achieved, leading to mono-alkenylated products with high yields. researchgate.net In these reactions, the nitrogen atom of the oxazole (B20620) ring coordinates to the metal center, directing the catalytic functionalization to a specific C-H bond on the phenyl ring. researchgate.net

While the direct use of this compound as a ligand is not explicitly detailed, the extensive research on the parent 2-phenylbenzoxazole scaffold in catalysis strongly suggests its potential. The presence of the chloro group could modulate the electronic properties of the ligand, thereby influencing the catalytic activity and stability of the resulting metal complex.

Precursor for Advanced Organic Materials (focusing on synthetic utility, not material properties)

This compound and its derivatives are valuable precursors in the synthesis of advanced organic materials, particularly those with specific electronic or photophysical properties. The synthetic utility lies in the ability to incorporate the rigid, aromatic benzoxazole core into larger polymeric or macromolecular structures.

One area of application is in the development of photoconductive materials. Patent literature describes the synthesis of 4-chlorooxazole derivatives that can be used as photoconductive substances. google.com The synthetic routes often involve the condensation of acyl cyanides with aldehydes. google.com Although this patent focuses on a broader class of 4-chlorooxazoles, it highlights the utility of this chemical motif in materials science.

The derivatization of the this compound core is a key synthetic step for creating new materials. For example, the creation of (4-Chloro-2-phenylbenzo[d]oxazol-7-yl)boronic acid provides a synthetically versatile handle. bldpharm.com This boronic acid derivative can then be used in cross-coupling reactions, such as the Suzuki coupling, to link the benzoxazole unit to other aromatic systems, forming conjugated polymers or oligomers. These extended π-systems are fundamental to the function of many organic electronic materials.

The general synthetic importance of the benzoxazole scaffold in materials science is well-established. researchgate.net The inherent properties of the benzoxazole ring system, which can be fine-tuned by substituents like the chloro and phenyl groups in this compound, make it an attractive component for the design and synthesis of new functional organic materials.

Future Research Directions and Unexplored Avenues for 4 Chloro 2 Phenylbenzo D Oxazole

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of benzoxazole (B165842) derivatives has traditionally involved the condensation of 2-aminophenols with various carbonyl compounds. mdpi.com However, a significant future direction lies in the development of more sustainable and efficient "green" synthetic protocols. Research into alternative methods for synthesizing benzoxazole scaffolds has highlighted several promising approaches that reduce waste, energy consumption, and the use of hazardous reagents. mdpi.comrsc.orgbohrium.com

Future work on 4-Chloro-2-phenylbenzo[d]oxazole should focus on adapting and optimizing these sustainable methods. Key areas for exploration include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times compared to conventional heating methods. mdpi.com

Ultrasound-Assisted Reactions: Sonication provides an energy-efficient way to promote the cyclization reactions needed to form the benzoxazole core. bohrium.comresearchgate.net

Mechanochemistry: Grinding reagents together in a ball mill offers a solvent-free or low-solvent approach to synthesis. mdpi.com

Green Catalysts and Solvents: Employing recyclable catalysts, such as metal oxide nanoparticles, and environmentally benign solvents like water or deep eutectic solvents (DES), aligns with the principles of sustainable chemistry. mdpi.comrsc.org

A comparative analysis of these emerging techniques against conventional methods reveals significant advantages in efficiency and environmental impact.

Synthetic Method Typical Reaction Time Key Advantages Reference
Conventional Heating5 - 9 hoursEstablished methodology mdpi.com
Microwave-Assisted2 - 3 hoursSignificant reduction in reaction time mdpi.com
Ultrasound-Assisted2 hoursEnergy efficient, reduced reaction time mdpi.com
Mechanochemical2 hoursSolvent-free or low-solvent, rapid mdpi.com
Deep Eutectic Solvents (DES)2 - 3 hoursUse of green, biodegradable solvents mdpi.com

Exploration of Undiscovered Reactivity Patterns

The structure of this compound presents multiple sites for further chemical modification, offering a rich area for future reactivity studies. The primary unexplored avenues involve the strategic functionalization of the benzoxazole core and its substituents.

Cross-Coupling Reactions: The chlorine atom at the 4-position is a prime handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and denitrative couplings. acs.org These reactions would allow for the introduction of a wide array of aryl, alkyl, and amino groups, creating libraries of novel derivatives. Investigating the reactivity of this position could yield compounds with finely tuned electronic and biological properties.

Electrophilic Aromatic Substitution: The phenyl ring at the 2-position and the benzene (B151609) ring of the benzoxazole core are potential sites for electrophilic aromatic substitution reactions like nitration or halogenation. masterorganicchemistry.comlibretexts.org The directing effects of the existing substituents would need to be studied to predict and control the regioselectivity of these reactions. libretexts.orgreddit.com For instance, the oxazole (B20620) moiety's influence on the phenyl ring could direct incoming electrophiles to specific positions, a pattern that warrants detailed investigation.

C-H Activation: Late-stage functionalization via direct C-H bond activation is a powerful tool in modern organic synthesis. researchgate.net Applying this methodology to the various C-H bonds on the phenyl and benzoxazole rings of this compound could provide efficient, atom-economical routes to new analogues without the need for pre-functionalized starting materials.

Advanced Computational Modeling for Predictive Design

Computational chemistry offers powerful tools for accelerating the discovery and design of new molecules with desired properties. For this compound, advanced computational modeling can guide synthetic efforts and provide insights into its potential applications.

Future research should leverage a variety of in silico techniques: biotech-asia.org

Molecular Docking: To predict how derivatives of this compound might interact with biological targets like enzymes or receptors. nih.govbenthamdirect.comnih.gov This is particularly relevant for designing new potential therapeutic agents, such as enzyme inhibitors. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR): To build models that correlate structural features of benzoxazole derivatives with their biological activity. These models can then predict the activity of novel, unsynthesized compounds.

Molecular Dynamics (MD) Simulations: To study the dynamic behavior of the molecule and its complexes with biological targets, providing a deeper understanding of binding stability and conformational changes.

Density Functional Theory (DFT): To calculate the electronic properties of the molecule, such as its orbital energies (HOMO/LUMO), which are crucial for predicting its reactivity and its potential use in electronic materials. mdpi.comresearchgate.net

Computational Method Application for this compound Potential Outcome Reference
Molecular DockingPredicting binding affinity to protein targets (e.g., kinases, DNA gyrase)Identification of potential drug candidates and their mechanism of action benthamdirect.comnih.gov
QSARCorrelating structural modifications with changes in biological activityPredictive models to guide the design of more potent compounds nih.gov
MD SimulationsSimulating the interaction of the molecule with a receptor over timeUnderstanding binding stability and the dynamics of interaction researchgate.net
DFT CalculationsDetermining electronic structure, reactivity, and optical propertiesDesign of molecules for applications in organic electronics or as fluorescent probes mdpi.comresearchgate.net

Deeper Elucidation of Molecular Mechanisms of Action in vitro

While various benzoxazole derivatives have been screened for biological activity, the precise molecular mechanisms of action often remain unclear. nih.gov Future in vitro research on this compound and its derivatives should move beyond preliminary screening to a deeper mechanistic understanding.

Key research avenues include:

Target Identification: If a derivative shows promising activity (e.g., anticancer or antimicrobial), identifying its specific molecular target is crucial. semanticscholar.org This can be achieved through techniques such as affinity chromatography, proteomics, and genetic screening. Studies on related compounds suggest potential targets could include enzymes like VEGFR-2, DNA gyrase, or cyclooxygenases (COX). benthamdirect.comnih.govtandfonline.com

Enzyme Inhibition Assays: For compounds predicted to be enzyme inhibitors, detailed kinetic studies are needed to determine the type of inhibition (e.g., competitive, non-competitive) and the inhibition constants (IC50, Ki).

Cell-Based Assays: Investigating the downstream effects of the compound on cellular pathways is essential. This includes assays for apoptosis (e.g., caspase activation), cell cycle analysis, and gene expression profiling to understand how the compound affects cell fate and function. nih.govtandfonline.com

Structure-Activity Relationship (SAR) Studies: Synthesizing a focused library of analogues based on the this compound scaffold and testing them in vitro will provide critical data on how specific structural modifications influence biological activity. researchgate.net

Integration into Emerging Fields of Chemical Research

The unique structural and electronic properties of the this compound scaffold make it a candidate for integration into cutting-edge areas of chemical research beyond traditional medicinal chemistry.

Materials Science and Organic Electronics: The rigid, planar, π-conjugated system of the benzoxazole core is a feature found in many organic electronic materials. researchgate.netmdpi.com Future research could explore the synthesis of oligomers or polymers incorporating the this compound unit for applications in organic light-emitting diodes (OLEDs), field-effect transistors (OFETs), or organic photovoltaics. mdpi.comnih.gov Its photophysical properties, such as fluorescence, could be tuned through chemical modification.

Chemical Biology and Bioimaging: Fluorescent small molecules are invaluable tools for visualizing biological processes. Benzoxazole derivatives are known to exhibit interesting photoluminescent properties and have been investigated as fluorescent DNA probes. periodikos.com.brperiodikos.com.br Future work could focus on developing derivatives of this compound as fluorescent probes for specific ions, biomolecules, or cellular organelles.

Covalent Organic Frameworks (COFs): The defined geometry and potential for functionalization make benzoxazole-containing building blocks suitable for the construction of porous, crystalline COFs. acs.org These materials have applications in gas storage, catalysis, and sensing.

Q & A

Q. What are the standard synthetic routes for 4-Chloro-2-phenylbenzo[d]oxazole, and how can reaction conditions be optimized?

Methodology :

  • Condensation Reactions : React pyrazole-4-carboxaldehydes with 2-aminophenol derivatives in ethanol under acidic conditions (e.g., PCl₃ or NH₄Cl). Yield optimization requires refluxing for 4–6 hours and solvent evaporation under reduced pressure .
  • Phenacyl Benzoate Pathway : Use phenacyl bromide intermediates with chlorophenyl groups under photoactivation (UV light) to form the oxazole core. Monitor reaction progress via TLC and purify via column chromatography .
  • Microwave-Assisted Synthesis : Reduce reaction time by 50–70% using microwave irradiation (100–120°C, 300 W) in ionic liquids or deep-eutectic solvents. This enhances purity and reduces byproducts .

Q. Key Optimization Parameters :

ParameterOptimal RangeImpact on Yield
Temperature60–80°C (reflux)↑↑
CatalystPCl₃ or NH₄Cl↑↑
SolventEthanol or CH₃OH:H₂O↑↑

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodology :

  • ¹H/¹³C NMR : Confirm regiochemistry and substitution patterns. For example, aromatic protons in the phenyl ring appear as doublets (δ 7.3–8.5 ppm), while the oxazole proton resonates as a singlet (δ 8.5–9.0 ppm) .
  • X-ray Crystallography : Resolve crystal packing and intermolecular interactions (e.g., π-π stacking in chlorophenyl groups). Use SHELX software for structure refinement .
  • Mass Spectrometry (HRMS) : Validate molecular weight (±2 ppm accuracy) and detect isotopic patterns for chlorine atoms .

Q. Contradiction Alert :

  • Thermodynamic stability studies of metal complexes (e.g., Pt(II)) may show conflicting ΔG° values due to isomerism. Use ¹H NMR to distinguish isomers and recalculate parameters using van’t Hoff plots .

Advanced Research Questions

Q. How can computational methods aid in predicting the bioactivity of this compound derivatives against cancer targets?

Methodology :

  • Molecular Docking : Use AutoDock Vina to model interactions with STAT3 or VEGFR-2. Prioritize derivatives with hydrogen bonds to key residues (e.g., Lys609 in VEGFR-2) .
  • QSAR Modeling : Train models on IC₅₀ data from in vitro assays (e.g., antiproliferative activity against MCF-7 cells). Descriptors like logP and polar surface area correlate with membrane permeability .
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories. RMSD values <2.0 Å indicate stable binding .

Case Study :
A benzo[d]oxazole-Pt(II) complex showed 10-fold higher cytotoxicity than cisplatin in A549 cells. DFT calculations revealed enhanced electron-withdrawing effects from the chloro group, improving DNA intercalation .

Q. What strategies resolve contradictions in thermodynamic stability data for metal complexes involving this compound ligands?

Methodology :

  • Isomer-Specific Analysis : Separate cis/trans isomers via HPLC before measuring ΔH° and ΔS°. For Pt(II) complexes, cis isomers are typically 5–8 kcal/mol more stable due to reduced steric strain .
  • Calorimetric Validation : Use ITC (Isothermal Titration Calorimetry) to measure binding constants (Kd) under physiological pH. Compare with computational ΔG° values to identify outliers .
  • Solvent Effects : Re-evaluate stability in polar vs. non-polar solvents. For example, DMSO stabilizes charge-transfer interactions in Pt complexes, altering ΔG° by up to 12% .

Q. Data Reconciliation Workflow :

Isolate isomers chromatographically.

Validate thermodynamic parameters via ITC.

Cross-check with DFT-calculated Gibbs free energy.

Q. How can green chemistry principles improve the sustainability of this compound synthesis?

Methodology :

  • Solvent Replacement : Substitute toluene with cyclopentyl methyl ether (CPME) or 2-MeTHF, reducing toxicity by 40% .
  • Catalyst Recycling : Use immobilized Pd nanoparticles on silica gel for Suzuki couplings. Achieve 5–7 reuse cycles without yield loss .
  • Waste Minimization : Adopt continuous-flow reactors to reduce solvent consumption by 60% and reaction time by 70% .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.